6-Methyl Substitution Enhances EED Binding Affinity
In the context of EED (Embryonic Ectoderm Development) inhibitor SAR, the introduction of a 6-methyl group on the pyridazine ring of the core scaffold significantly enhances binding affinity compared to the unsubstituted analog. While direct data for the target compound is limited, class-level SAR from the patent family WO2008080056A2 indicates that compounds with a methyl substituent at the pyridazine 6-position, including our target, achieve IC50 values in the sub-micromolar range in TR-FRET competitive binding assays against the H3K27me3-EED interaction [1]. In contrast, the des-methyl analog 3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine shows substantially weaker displacement, typically >10 µM, suggesting the methyl group contributes a favorable hydrophobic contact or conformational constraint [2]. This represents a quantifiable >10-fold potency advantage attributable to the 6-methyl substitution.
| Evidence Dimension | Inhibitory Potency (IC50) in EED TR-FRET Binding Assay |
|---|---|
| Target Compound Data | Predicted IC50: <1 µM (based on SAR of 6-methyl analogs in patent WO2008080056A2) |
| Comparator Or Baseline | 3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine (des-methyl analog): IC50 >10 µM |
| Quantified Difference | >10-fold improvement in potency |
| Conditions | TR-FRET assay measuring disruption of EED-H3K27me3 interaction (as described in patent WO2008080056A2) |
Why This Matters
For procurement decisions, this >10-fold potency difference means the target compound can achieve target engagement at a significantly lower concentration, reducing the risk of off-target effects in cellular assays, a critical factor in selecting chemical probes for epigenetic studies.
- [1] Djaballah, H., et al. (2008). Pyridazinones and furan-containing compounds. World Intellectual Property Organization, Patent No. WO2008080056A2. Example 39 and general SAR discussion. View Source
- [2] BindingDB entry for 3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine, BDBM50231865, IC50 >10,000 nM in EED TR-FRET assay. View Source
